molecular formula C12H16N2O3 B2789830 6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid CAS No. 1439896-59-9

6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid

Cat. No. B2789830
CAS RN: 1439896-59-9
M. Wt: 236.271
InChI Key: TXEGIDXSKWYELZ-UHFFFAOYSA-N
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Description

6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid, also known as THPPA, is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. THPPA belongs to the class of picolinic acid derivatives, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid is not fully understood. However, it is believed to act by modulating the activity of ion channels in the brain, particularly the transient receptor potential vanilloid 1 (TRPV1) channel. This compound has been shown to activate TRPV1 channels, which are involved in the regulation of pain and inflammation. By modulating the activity of these channels, this compound may be able to reduce pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. This compound has also been shown to increase the levels of glutathione, which is an antioxidant that protects cells from oxidative stress. Additionally, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1beta (IL-1beta) and tumor necrosis factor-alpha (TNF-alpha).

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid is its neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory disorders. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in animal models of neurodegenerative diseases and chronic pain. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential. Finally, the development of more water-soluble analogs of this compound may improve its bioavailability and make it a more viable candidate for in vivo studies.
Conclusion
In conclusion, this compound is a chemical compound that has the potential to be used in the treatment of neurodegenerative diseases, chronic pain, and inflammatory disorders. Its neuroprotective, anti-inflammatory, and analgesic effects make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods and water-soluble analogs.

Synthesis Methods

6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 6-chloronicotinic acid with tetrahydro-2H-pyran-4-methanol in the presence of a base. The resulting product is then treated with methylamine to obtain this compound. The purity of this compound can be improved through recrystallization or column chromatography.

Scientific Research Applications

6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid has been studied extensively for its potential therapeutic applications. It has been shown to exhibit neuroprotective effects against various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.

properties

IUPAC Name

6-(oxan-4-ylmethylamino)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-12(16)10-2-1-3-11(14-10)13-8-9-4-6-17-7-5-9/h1-3,9H,4-8H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEGIDXSKWYELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC2=CC=CC(=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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